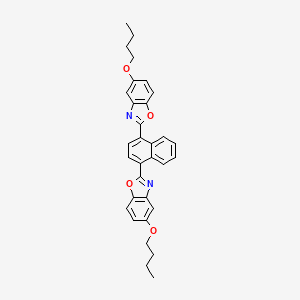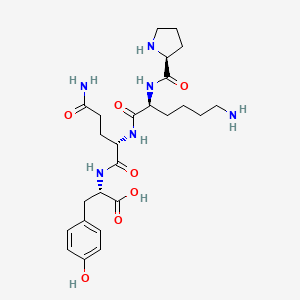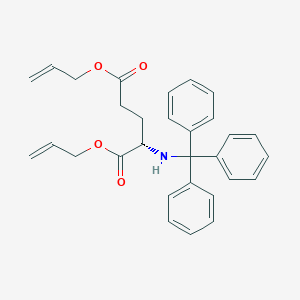
2,2'-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is an organic compound known for its unique structural properties. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is often used as a fluorescent brightener, enhancing the appearance of color in various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the condensation of 1,4-dibromonaphthalene with 2-aminophenol derivatives in the presence of a base, followed by butoxylation to introduce the butoxy groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) has diverse applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking cellular processes.
Industry: The compound is widely used as a fluorescent brightener in textiles, plastics, and paper products to enhance color vibrancy and brightness.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, a process known as fluorescence. This property is due to the conjugated π-electron system in the benzoxazole rings, which allows for efficient energy transfer and light emission. The molecular targets and pathways involved in its action are related to its interaction with specific wavelengths of light, making it an effective fluorescent agent.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): Similar in structure but lacks the butoxy groups, affecting its solubility and fluorescence properties.
2,2’-(Naphthalene-1,4-diyl)bis(5-ethylsulphonylbenzoxazole): Contains ethylsulphonyl groups instead of butoxy groups, which can alter its chemical reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(5-butoxy-1,3-benzoxazole) is unique due to the presence of butoxy groups, which enhance its solubility in organic solvents and improve its fluorescent properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
Properties
CAS No. |
500219-45-4 |
|---|---|
Molecular Formula |
C32H30N2O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
5-butoxy-2-[4-(5-butoxy-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O4/c1-3-5-17-35-21-11-15-29-27(19-21)33-31(37-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-20-22(36-18-6-4-2)12-16-30(28)38-32/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChI Key |
PSPQXZFKGLCOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)



![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
